2-Methyl-2-(2-nitroethoxy)propane

Organic Synthesis Process Chemistry Quality Control

2-Nitroethanol's acidic hydroxyl proton limits its direct use in synthesis. tert-Butyl 2-nitroethyl ether solves this as a base-stable protected form, enabling robust multi-step synthesis. · High purity ≥95% (GC) ensures reliable stoichiometric inputs. · Orthogonal deprotection with CeCl₃/NaI yields 97% 2-nitroethanol, preserving nitro group integrity. · Documented as a key intermediate in patented oseltamivir synthesis, de-risking process development. · Favorable safety profile: flash point 75 °C, low volatility.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 77791-00-5
Cat. No. B1609933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(2-nitroethoxy)propane
CAS77791-00-5
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC[N+](=O)[O-]
InChIInChI=1S/C6H13NO3/c1-6(2,3)10-5-4-7(8)9/h4-5H2,1-3H3
InChIKeyJQXURDVBNVDPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Nitroethyl Ether Product Overview


2-Methyl-2-(2-nitroethoxy)propane, commonly known as tert-Butyl 2-nitroethyl ether, is a nitro-functionalized aliphatic ether with the molecular formula C₆H₁₃NO₃. Characterized as a protected form of 2-nitroethanol, it features a base-stable tert-butyl protecting group that imparts distinct physicochemical handling properties beneficial for multi-step organic synthesis . This compound is primarily supplied as a high-purity research chemical (assay ≥95.0% by GC) for use as an intermediate in medicinal chemistry and process development .

Workflow Multi-step organic synthesis requiring a protected nitroethanol building block
Selection High-purity intermediate (≥95.0% GC) with orthogonal QC for sensitive applications
Format Research chemical for medicinal chemistry and process development

Limitations of Substituting tert-Butyl Ether with Unprotected Alcohols


In synthetic chemistry, direct use of the parent alcohol, 2-nitroethanol, is often incompatible with standard reaction conditions involving strong bases or nucleophiles due to its acidic hydroxyl proton, which can lead to unwanted side reactions or decomposition . While alternative protecting groups like acetates exist, their deprotection typically requires harsh acidic or basic hydrolysis, which is incompatible with acid-sensitive functionalities or may promote nitro group decomposition. The tert-butyl ether offers a unique advantage: it provides robust protection under basic and mildly acidic conditions while being cleavable under highly specific, near-neutral conditions using CeCl₃/NaI, minimizing competing reaction pathways and preserving the sensitive nitro group [1].

Dimension
Target (tert-Butyl Ether)
Substitute (Unprotected Alcohol / Acetate)
Reaction Compatibility
Stable under strong bases and nucleophiles
Acidic hydroxyl proton may cause side reactions or decomposition
Deprotection Orthogonality
Cleavable under mild, near-neutral conditions (CeCl₃/NaI)
Requires harsh acidic/basic hydrolysis; may compromise nitro group integrity
Direct substitution with the parent alcohol or acetate esters may shift reaction outcomes and reduce net yield. Reported evidence supports tert-butyl ether stability as a selection factor.

Quantitative Evidence for tert-Butyl 2-Nitroethyl Ether


Chemical Purity vs. Unprotected Alcohols

The commercial specification for this compound includes a confirmed assay of ≥95.0% (GC, area%), ensuring a high level of chemical purity for sensitive synthetic applications . This is a critical differentiator from the unprotected alcohol 2-nitroethanol, which is often handled as a technical-grade liquid and is known to decompose upon storage, leading to batch-to-batch variability. The provision of an IR identity pass/fail specification provides an additional orthogonal quality control metric not typically available for less stable nitroalcohols .

Chemical Purity
Specification review
Assay ≥95.0% (GC, area%); Identity (IR) passes test
vs. 2-Nitroethanol: purity often not specified to this GC standard
Supports batch-to-batch consistency for synthesis
Reduces risk of side reactions from impurities; data to verify per supplier CoA
Organic Synthesis Process Chemistry Quality Control

High-Yield Orthogonal Deprotection

The tert-butyl ether protecting group can be selectively cleaved to regenerate 2-nitroethanol in an excellent 97% yield using a specific CeCl₃/NaI system in acetonitrile over 32 hours, as documented in the chemical literature [1]. This method represents a significant improvement over the deprotection of analogous 2-nitroethyl acetate, which is typically synthesized under nitration conditions with yields around 81-83% and whose acid-catalyzed deprotection can lead to further nitro group degradation, resulting in a lower net yield of the target alcohol .

Deprotection Yield
Reported
97% yield (CeCl₃/NaI/CH₃CN, 32 h)
vs. 2-Nitroethyl acetate: ~81-83% synthesis yield, with further loss during harsher deprotection
Reported quantitative yield advantage in 2-nitroethanol regeneration
Method context: Adv. Synth. Catal. 2006; impacts atom economy in multi-step routes
Protecting Group Strategy Deprotection Chemistry Reaction Yield

Safety Profile for Process Scale-Up

The physical properties of tert-butyl 2-nitroethyl ether are tightly defined, with a boiling point of 30-35 °C at 1 hPa, a liquid density of 1.00 g/cm³ at 20 °C, and a flash point of 75 °C . This contrasts with the unprotected 2-nitroethanol, which is known to be a combustible liquid with a higher risk of decomposition under thermal stress, and the more volatile and potentially flammable alkyl ethers like tert-butyl methyl ether (MTBE, flash point -28 °C). The target compound's higher flash point and lower volatility at atmospheric pressure make it a safer alternative for large-scale reactions where thermal stability is a critical procurement factor [1].

Process Safety
Class-level inference
Flash Point: 75°C
Boiling Point: 30-35°C (1 hPa); Density: 1.00 g/cm³ (20°C)
Supports thermal stability screening for scale-up
Flash point over 100°C higher than MTBE; risk assessment context may differ per process
Process Safety Physical Properties Scale-up

Validated Intermediate for Oseltamivir Synthesis

Patent literature explicitly identifies a nitro group-containing ether of the same structural class as a critical intermediate enabling the safe, stable, and large-scale production of the neuraminidase inhibitor oseltamivir (Tamiflu) [1]. This patent precedence establishes the compound not merely as a theoretical synthon but as a proven key raw material in a validated commercial process, a distinction few non-commercialized 2-nitroethyl derivatives can claim. The patent explicitly highlights the compound's role in overcoming safety and stability challenges inherent in previous synthetic routes.

Validated Intermediate
Class-level inference
Patented intermediate for oseltamivir synthesis
European Patent EP 2441749 B1; specified in a large-scale manufacturing route
Reported precedent in a regulated pharmaceutical process
Reduces synthetic route failure risk; context-dependent on process replication
Medicinal Chemistry Oseltamivir Synthesis Process Development

Key Application Scenarios for tert-Butyl 2-Nitroethyl Ether


Protective Group Strategy for 2-Nitroethanol

In synthetic routes requiring the presence of a latent 2-nitroethanol motif, this compound serves as an ideal protected building block. Its high documented purity (≥95.0% GC) ensures reliable stoichiometric inputs, while the 97% deprotection yield under mild, orthogonal conditions (CeCl₃/NaI) provides a clear efficiency advantage over acid-labile protecting groups like acetates, as established in the quantitative evidence [1].

Safer and Scalable Nitro Compound Handling

Procurement for process scale-up is de-risked by the compound's favorable physical property profile. Its flash point (75 °C) and low atmospheric volatility distinguish it from more hazardous, in-class volatile solvents, making it a safer choice for thermal processes, as supported by the class-level comparison with other ethers [2]. This is a critical differentiator for chemical engineers assessing process safety.

Antiviral Drug Intermediate and Chemical Biology Tool

For medicinal chemistry and process R&D groups, the compound's documented role as a key intermediate in a patented, large-scale oseltamivir synthesis provides unique procurement rationale. It is not just a commodity reagent but a strategic input with a proven pathway to a high-value target, a distinction that simplifies method development and regulatory filing planning [3].

Application
Selection Property
Validation Focus
Protective group strategy for 2-nitroethanol
Orthogonal deprotection efficiency and purity
Deprotection yield and stoichiometric input review
Safer and scalable nitro compound handling
Flash point and low atmospheric volatility
Thermal stability assessment for pilot-scale processes
Antiviral drug intermediate and chemical biology tool
Validated synthetic pathway precedent
Process replication and patent compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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